

# Preclinical Profile of Izorlisib (CH5132799)

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Izorlisib

CAS No.: 1007207-67-1

Cat. No.: S548364

Get Quote

**Izorlisib** is characterized as a selective, ATP-competitive small-molecule inhibitor targeting Class I Phosphoinositide 3-kinases (PI3Ks), with particular potency against the PI3K $\alpha$  isoform and its common oncogenic mutants [1].

The table below summarizes its inhibitory activity (IC<sub>50</sub> values) against various kinases from in vitro assays:

| Target                        | IC <sub>50</sub> Value | Notes                                                |
|-------------------------------|------------------------|------------------------------------------------------|
| PI3K $\alpha$ (H1047R mutant) | 5.6 nM                 | Common gain-of-function mutation [1]                 |
| PI3K $\alpha$ (E545K mutant)  | 6.7 nM                 | Common gain-of-function mutation [1]                 |
| PI3K $\alpha$ (E542K mutant)  | 6.7 nM                 | Common gain-of-function mutation [1]                 |
| PI3K $\alpha$ (Wild-Type)     | 14 nM                  | Primary target [1]                                   |
| PI3K $\gamma$                 | 36 nM                  | [1]                                                  |
| PI3K $\beta$                  | 120 nM                 | [1]                                                  |
| PI3K $\delta$                 | 500 nM                 | [1]                                                  |
| mTOR                          | 1.6 $\mu$ M            | Over 100-fold less potent than for PI3K $\alpha$ [1] |
| PI3KC2 $\beta$                | 5.3 $\mu$ M            | Class II PI3K, demonstrating high selectivity [1]    |

**Key Preclinical Findings:**

- **Mechanism:** **Izoralisib** binds to the ATP-binding site of PI3K, acting as an ATP-competitive inhibitor [1].
- **Selectivity:** It demonstrates high selectivity for Class I PI3Ks, as no significant activity was observed against a panel of 26 other protein kinases [1].
- **Antiproliferative Activity:** The compound showed superior antiproliferative activity across a panel of 60 tumor cell lines, with 75% of the lines having an IC50 below 1  $\mu$ M [1].
- **In Vivo Efficacy:** In mouse models of BT-474 breast cancer tumors, administration of **Izoralisib** led to remarkable tumor regression. It also demonstrated the ability to suppress tumors that had regrown after long-term treatment with Everolimus (an mTOR inhibitor) [1].
- **Pathway Suppression:** Western blot analysis confirmed that **Izoralisib** suppresses key effectors in the PI3K pathway, including Akt, FoxO1, S6K, S6, and 4E-BP1 [1].

## The PI3K Signaling Pathway

To understand the context of **Izoralisib**'s action, the following diagram illustrates the core PI3K/AKT/mTOR signaling pathway, which is aberrantly activated in many cancers [2].



[Click to download full resolution via product page](#)

The PI3K/AKT/mTOR signaling pathway and **Izorlisib**'s mechanism of action. **Izorlisib** inhibits the p110 $\alpha$  catalytic subunit of PI3K [2] [1].

## Current Research Gaps and Future Directions

The search results highlight several active areas of development in targeting the PI3K pathway, while also confirming the lack of recent data on **Izorlisib** specifically.

- **Focus on Other Agents:** Current research and recent reviews are dominated by other PI3K inhibitors, such as **alpelisib**, which is already FDA-approved for HR+/HER2-, PIK3CA-mutated metastatic breast cancer [3] [4] [5]. Other agents like **capivasertib** (an AKT inhibitor) and **inavolisib** (a newer PI3K $\alpha$  inhibitor) are also prominent in the current landscape [4].
- **Clinical Trial Status:** The search did not return any active or completed clinical trial results for **Izorlisib**, making it impossible to ascertain its efficacy, safety, or optimal dosing in humans. Its development status beyond the preclinical stage remains unclear [1].
- **Ongoing Challenges:** Research continues to focus on overcoming challenges associated with PI3K inhibition, such as drug resistance, pathway feedback loops, and managing adverse effects like hyperglycemia and rash, which are well-documented for approved drugs like alpelisib [2] [3] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Izorlisib (CH5132799) | PI3K Inhibitor [medchemexpress.com]
2. Targeting PI3K family with small-molecule inhibitors in cancer ... [pmc.ncbi.nlm.nih.gov]
3. Real world outcomes with alpelisib in metastatic hormone ... [pmc.ncbi.nlm.nih.gov]
4. Same Pathway, Different Profiles: Clinical Considerations ... [pharmacytimes.com]
5. FDA approves alpelisib for metastatic breast cancer [fda.gov]

To cite this document: Smolecule. [Preclinical Profile of Izorlisib (CH5132799)]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548364#izorlisib-literature-review>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

#### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)